molecular formula C16H17F3N4O B2411150 2-[[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyrimidine CAS No. 2380042-77-1

2-[[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyrimidine

Cat. No. B2411150
CAS RN: 2380042-77-1
M. Wt: 338.334
InChI Key: AYPDDSJJMXJWMI-UHFFFAOYSA-N
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Description

2-[[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyrimidine, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound belongs to the class of pyrimidine-based kinase inhibitors and has shown promising results in preclinical studies.

Mechanism of Action

2-[[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyrimidine inhibits the activity of BTK, ITK, and TEC kinases by binding to their ATP-binding sites. This prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of cell proliferation and survival. 2-[[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyrimidine has also been shown to induce apoptosis in cancer cells, further contributing to its anti-cancer effects.
Biochemical and Physiological Effects
2-[[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyrimidine has been shown to have potent anti-cancer effects in preclinical studies, with IC50 values in the low nanomolar range. 2-[[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyrimidine has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life. In addition, 2-[[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyrimidine has been shown to have low toxicity in animal studies, making it a promising candidate for clinical development.

Advantages and Limitations for Lab Experiments

2-[[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyrimidine has several advantages for lab experiments, including its high potency, good pharmacokinetic properties, and low toxicity. However, 2-[[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyrimidine is a relatively new compound, and its synthesis method may not be readily available to all researchers. In addition, 2-[[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyrimidine has not yet been extensively studied in clinical trials, so its efficacy and safety in humans are not yet fully known.

Future Directions

There are several future directions for the study of 2-[[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyrimidine. First, clinical trials are needed to evaluate the efficacy and safety of 2-[[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyrimidine in humans. Second, the combination of 2-[[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyrimidine with other chemotherapeutic agents should be further explored to determine the optimal treatment regimen. Third, the mechanism of action of 2-[[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyrimidine should be further elucidated to identify potential biomarkers for patient selection. Fourth, the synthesis method of 2-[[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyrimidine should be optimized to achieve higher yields and purity. Finally, the potential use of 2-[[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyrimidine in other diseases, such as autoimmune disorders, should be explored.

Synthesis Methods

The synthesis of 2-[[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyrimidine involves a multi-step process that starts with the reaction of 5-(trifluoromethyl)pyridin-2-amine with 3-bromo-1-chloropropane to form 1-(5-(trifluoromethyl)pyridin-2-yl)piperidine. This intermediate is then reacted with 2-chloro-4-methoxypyrimidine to obtain the final product, 2-[[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyrimidine. The synthesis method has been optimized to achieve high yield and purity of the compound.

Scientific Research Applications

2-[[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyrimidine has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. Preclinical studies have shown that 2-[[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyrimidine inhibits the activity of several kinases, including BTK, ITK, and TEC, which are involved in the development and progression of cancer. 2-[[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyrimidine has also been shown to have synergistic effects with other chemotherapeutic agents, making it a promising candidate for combination therapy.

properties

IUPAC Name

2-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O/c17-16(18,19)13-4-5-14(22-9-13)23-8-1-3-12(10-23)11-24-15-20-6-2-7-21-15/h2,4-7,9,12H,1,3,8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPDDSJJMXJWMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=C(C=C2)C(F)(F)F)COC3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methoxy)pyrimidine

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